N-(4-(Oxetan-3-YL)phenyl)acetamide
Overview
Description
N-(4-(Oxetan-3-YL)phenyl)acetamide is an organic compound with the molecular formula C11H13NO2. It features an oxetane ring, a four-membered cyclic ether, attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Oxetan-3-YL)phenyl)acetamide typically involves the formation of the oxetane ring followed by its attachment to the phenyl ring and subsequent acetamide formation. One common synthetic route includes:
Formation of the Oxetane Ring: This can be achieved through intramolecular cyclization reactions, such as the cyclization of epoxides or halohydrins.
Attachment to the Phenyl Ring: The oxetane ring is then attached to the phenyl ring through various coupling reactions, such as Suzuki or Heck coupling.
Formation of Acetamide Group: Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Oxetan-3-YL)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones, while reduction can produce primary amines .
Scientific Research Applications
N-(4-(Oxetan-3-YL)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The oxetane ring is known for its metabolic stability and ability to improve the pharmacokinetic properties of drug molecules.
Materials Science: The unique structural properties of the oxetane ring make this compound useful in the development of novel materials with specific mechanical and thermal properties.
Biological Studies: It can be used as a probe to study biological processes involving oxetane-containing molecules.
Mechanism of Action
The mechanism of action of N-(4-(Oxetan-3-YL)phenyl)acetamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: Another oxetane derivative with similar structural properties.
N-(4-(Oxetan-3-YL)phenyl)amine: Similar to N-(4-(Oxetan-3-YL)phenyl)acetamide but with an amine group instead of an acetamide group.
Uniqueness
This compound is unique due to its combination of the oxetane ring and acetamide group, which imparts specific chemical and biological properties. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[4-(oxetan-3-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-11-4-2-9(3-5-11)10-6-14-7-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAUNJYJQCMRCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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